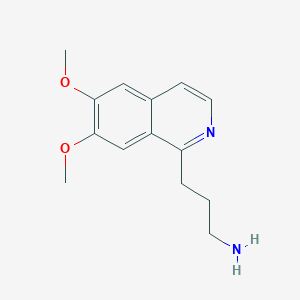
3-(6,7-Dimethoxyisoquinolin-1-yl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(6,7-Dimethoxyisoquinolin-1-yl)propan-1-amine is a chemical compound with the molecular formula C14H19N2O2. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6,7-Dimethoxyisoquinolin-1-yl)propan-1-amine can be achieved through several methods. One common approach involves the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization. The Petasis reaction involves the formation of a diastereomeric morpholinone derivative, which is then transformed into the desired isoquinoline derivative via cyclization .
Industrial Production Methods
In industrial settings, the production of this compound may involve bulk custom synthesis and procurement. Companies like ChemScene provide this compound in various forms, including hydrochloride salts, to meet the demands of research and development .
Analyse Des Réactions Chimiques
Types of Reactions
3-(6,7-Dimethoxyisoquinolin-1-yl)propan-1-amine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include acyl iso(thio)cyanates, primary amines, formaldehyde, and various oxidizing and reducing agents. The conditions for these reactions can vary, but they often involve controlled temperatures and specific catalysts to achieve the desired products .
Major Products Formed
The major products formed from these reactions include 1,2-fused oxo- and thioxodihydropyrimidoisoquinolines, thiouracyloisoquinolines, and other fused heterocyclic compounds .
Applications De Recherche Scientifique
3-(6,7-Dimethoxyisoquinolin-1-yl)propan-1-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities.
Industry: It is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 3-(6,7-Dimethoxyisoquinolin-1-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. It may act on enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-propan-1-ol
- 3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-YL)propan-1-amine
Uniqueness
3-(6,7-Dimethoxyisoquinolin-1-yl)propan-1-amine is unique due to its specific structural features and the presence of the dimethoxy groups on the isoquinoline ring. These features contribute to its distinct chemical reactivity and potential biological activities .
Propriétés
Formule moléculaire |
C14H18N2O2 |
|---|---|
Poids moléculaire |
246.30 g/mol |
Nom IUPAC |
3-(6,7-dimethoxyisoquinolin-1-yl)propan-1-amine |
InChI |
InChI=1S/C14H18N2O2/c1-17-13-8-10-5-7-16-12(4-3-6-15)11(10)9-14(13)18-2/h5,7-9H,3-4,6,15H2,1-2H3 |
Clé InChI |
VAJQBZDMXPQLQT-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2C(=C1)C=CN=C2CCCN)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-(3-chlorophenyl)-6-(thiophen-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B12115120.png)
![Piperidine, 4-[2-(2-ethoxyethoxy)ethyl]-](/img/structure/B12115125.png)
![4-[(2,3,6-trimethylphenoxy)methyl]benzoic Acid](/img/structure/B12115135.png)
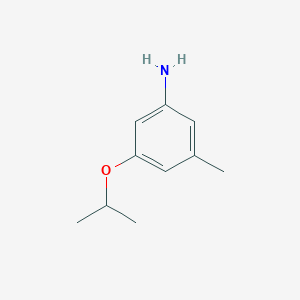
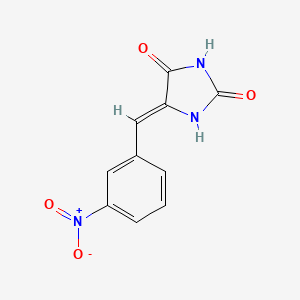
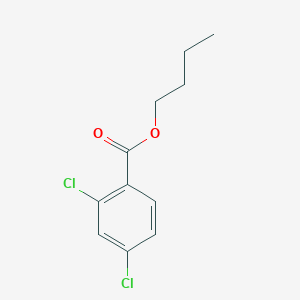
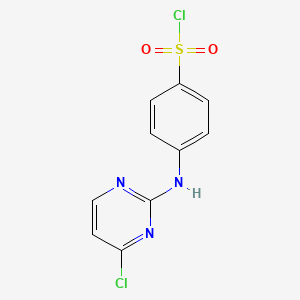
![1,2-Ethanediamine, N1,N1-diethyl-1-[2-(trifluoromethoxy)phenyl]-](/img/structure/B12115156.png)
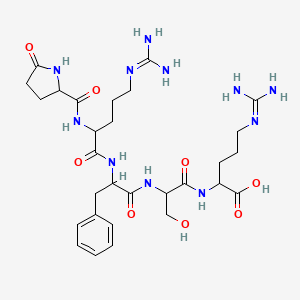
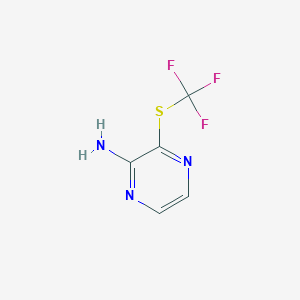
![3-Methyl-3-{[(phenylamino)thioxomethyl]amino}thiolane-1,1-dione](/img/structure/B12115177.png)
![1-[(2-Methoxy-5-methylphenyl)sulfonyl]-2-(naphthylmethyl)-2-imidazoline](/img/structure/B12115180.png)
![3-[(Dimethylamino)sulfonyl]thiolane-1,1-dione](/img/structure/B12115197.png)

